ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate

USP7 inhibition 5-aminopyrazole cancer therapeutics

Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate (CAS 1955553-74-8) is a heterocyclic building block belonging to the 5-amino-1-aryl-1H-pyrazole-4-carboxylate class. It features a pyrazole core bearing a 5-amino group, a 4-ethyl ester, and a 1-(meta-trifluoromethyl)phenyl substituent (molecular formula C13H12F3N3O2; molecular weight 299.25 g/mol).

Molecular Formula C13H12F3N3O2
Molecular Weight 299.253
CAS No. 1955553-74-8
Cat. No. B2591024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate
CAS1955553-74-8
Molecular FormulaC13H12F3N3O2
Molecular Weight299.253
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)C(F)(F)F)N
InChIInChI=1S/C13H12F3N3O2/c1-2-21-12(20)10-7-18-19(11(10)17)9-5-3-4-8(6-9)13(14,15)16/h3-7H,2,17H2,1H3
InChIKeyINAIKLFQCXFWDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-Amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate (CAS 1955553-74-8): Core Scaffold, Physicochemical Identity, and Procurement Context


Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate (CAS 1955553-74-8) is a heterocyclic building block belonging to the 5-amino-1-aryl-1H-pyrazole-4-carboxylate class . It features a pyrazole core bearing a 5-amino group, a 4-ethyl ester, and a 1-(meta-trifluoromethyl)phenyl substituent (molecular formula C13H12F3N3O2; molecular weight 299.25 g/mol) [1]. This compound serves as a versatile synthetic intermediate for constructing fused pyrazoloazines, kinase-targeted libraries, and carbamate-linked bioactive conjugates [2][3]. Commercially, it is available from multiple specialist chemical suppliers in research-grade quantities (mg to gram scale) at purities typically ≥95% .

Why the Meta-Trifluoromethylphenyl Substituent in CAS 1955553-74-8 Cannot Be Casually Replaced by Generic 1-Aryl Pyrazole-4-carboxylate Analogs


The 5-amino-1-aryl-1H-pyrazole-4-carboxylate scaffold tolerates a wide range of N1-aryl substituents, but the identity and position of the aryl substituent profoundly affect both downstream synthetic utility and biological target engagement. The meta-trifluoromethyl (m-CF3) group imparts a unique combination of strong electron-withdrawing character, increased lipophilicity, and metabolic oxidative block that is not replicated by halogen, methyl, or unsubstituted phenyl analogs [1]. Critically, in a recent ubiquitin-specific protease 7 (USP7) inhibitor optimization campaign, the meta-trifluoromethylphenyl-bearing 5-aminopyrazole derivative (1d) emerged as the most active candidate among a library of N1-aryl variants, while sterically more hindered analogs lost all activity—a direct experimental demonstration that this specific substitution pattern is not interchangeable [2]. Procurement of a generic 1-aryl analog without the m-CF3 group therefore risks compromising the intended reactivity, binding affinity, or pharmacokinetic profile.

Quantitative Differentiation Evidence for Ethyl 5-Amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate: Comparator Analysis and Procurement-Relevant Data


Superior USP7 Inhibitory Potency of Meta-Trifluoromethylphenyl-5-Aminopyrazole Conjugates vs. Non-Fluorinated and Sterically Hindered Analogs

In a head-to-head SAR study of 5-aminopyrazole-based USP7 inhibitors, compound 1d—which incorporates a meta-trifluoromethylphenyl moiety directly linked via a carbamate to the pyrazole scaffold—was identified as the most active candidate among two series (1a–d and 2a–d), with an IC50 value lower than that of the lead compound STIRUR-41 (IC50 = 2.77 µM in HTLA-230 cells). Compounds in series 2, possessing greater steric hindrance, exhibited no activity at all, demonstrating that both the electronic nature and steric profile of the aryl substituent are critical determinants of target engagement [1].

USP7 inhibition 5-aminopyrazole cancer therapeutics

Lipophilicity Enhancement: Estimated LogP Differential of the Meta-CF3 Compound vs. 3-Chlorophenyl Analog

The trifluoromethyl group is a well-established lipophilicity-enhancing substituent. The 3-chlorophenyl analog (ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, CAS 15001-08-8) has a computed XLogP3-AA of 2.9 [1]. Based on established substituent contribution values (π-CF3 ≈ 1.07 vs. π-Cl ≈ 0.71), the meta-CF3 target compound is estimated to have a LogP approximately 0.4–0.6 log units higher than the 3-chlorophenyl analog, yielding a predicted XLogP in the range of 3.3–3.5 [2]. This increased lipophilicity can directly influence membrane permeability, protein binding, and pharmacokinetic partitioning.

lipophilicity drug-likeness membrane permeability

Metabolic Stability Differentiation: CF3-Containing vs. Non-Fluorinated 1-Aryl Pyrazole-4-carboxylates

The trifluoromethyl group is a recognized metabolic blocking group that protects the phenyl ring from cytochrome P450-mediated oxidative metabolism. A comprehensive 2026 review on the metabolic stability of fluorinated small molecules confirms that CF3 substitution on aromatic rings substantially reduces the intrinsic clearance (CLint) by attenuating the rate of aromatic hydroxylation, a major Phase I metabolic pathway for non-fluorinated phenyl analogs [1]. While direct comparative microsomal stability data for the target compound versus its non-fluorinated phenyl analog (CAS 16078-71-0) has not been published, the class-level evidence from structurally related CF3-phenyl pyrazoles indicates a consistent metabolic stabilization effect [2].

metabolic stability oxidative metabolism CYP450

Positional Isomer Differentiation: Meta-CF3 vs. Para-CF3 Substitution Pattern and Impact on Biological Activity

The position of the trifluoromethyl group on the N1-phenyl ring critically influences both steric and electronic properties. In the para-CF3 isomer (CAS 187998-54-5), the electron-withdrawing effect is transmitted via resonance to the pyrazole N1, whereas in the target meta-CF3 compound (CAS 1955553-74-8), the inductive effect dominates, creating a distinct electronic environment at the pyrazole ring. The para-CF3 isomer is commercially available (CAS 187998-54-5, purity ≥95%) and has been utilized in MOF/COF ligand synthesis [1]. However, in a recent SAR study of 5-aminopyrazole USP7 inhibitors, the meta-CF3 substitution pattern proved optimal for enzymatic activity, while structural modifications that altered the steric profile of the aryl group abolished activity [2]. This positional dependence of biological activity means that the para-CF3 isomer cannot be assumed to be a functionally equivalent substitute.

positional isomer structure-activity relationship regiochemistry

Solid-State Property Differentiation: Expected Impact of CF3 Substitution on Crystallinity and Melting Behavior Relative to 4-Fluorophenyl Analog

The 4-fluorophenyl analog (ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, CAS 138907-68-3) has an experimentally determined melting point of 153–154 °C and is a solid at 20 °C . The target compound, bearing a larger and more lipophilic meta-CF3 group, is expected to exhibit altered crystal packing and a different melting point range, which can affect handling, formulation, and solid-phase synthesis applications. Although the experimental melting point of CAS 1955553-74-8 has not been reported in the public domain, the structural divergence from the 4-fluoro analog implies distinct solid-state properties relevant to weighing accuracy, solubility in organic solvents, and long-term storage stability.

melting point crystallinity physicochemical properties

Validated and High-Potential Application Scenarios for CAS 1955553-74-8 Based on Quantitative Differentiation Evidence


USP7-Targeted Anticancer Drug Discovery: Building Block for Meta-CF3-Phenyl-Substituted 5-Aminopyrazole Inhibitors

The direct evidence from Lusardi et al. (2025) demonstrating that the meta-trifluoromethylphenyl-substituted 5-aminopyrazole (1d) is the most active USP7 inhibitor in a systematically varied library makes CAS 1955553-74-8 the appropriate starting material for constructing USP7-targeted compound libraries [1]. The ethyl ester at the 4-position can be hydrolyzed to the carboxylic acid for subsequent amide or carbamate coupling, directly mirroring the synthetic route that produced the optimal 1d candidate. Procuring the generic phenyl or para-CF3 isomer would require additional synthetic steps or risk generating inactive compounds, as evidenced by the complete loss of activity observed in sterically hindered series 2 analogs [1].

Fused Pyrazoloazine Library Synthesis: A Versatile 5-Amino-4-ester Pyrazole Intermediate with Optimized Lipophilicity

5-Aminopyrazole-4-carboxylates are established precursors for constructing pyrazolo[3,4-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and other fused azine systems with demonstrated kinase inhibitory profiles [2]. The meta-CF3 substituent in CAS 1955553-74-8 provides an estimated 0.4–0.6 log unit lipophilicity increase over the 3-chlorophenyl analog (XLogP 3.3–3.5 vs. 2.9), which can enhance the drug-likeness of the resulting fused heterocycles [3]. This building block is therefore particularly suited for CNS-penetrant or cell-permeable kinase inhibitor design where balanced lipophilicity is critical.

Metabolic Stability-Optimized Probe Synthesis: Leveraging the CF3 Group as an Oxidative Metabolism Block

In preclinical probe development where metabolic stability is a key selection criterion, CAS 1955553-74-8 offers the intrinsic advantage of a CF3 group known to protect the phenyl ring from CYP450-mediated hydroxylation [4]. When used as a building block for carboxamide or carbamate-linked conjugates, the resulting compounds inherit the metabolic blocking feature at the distal phenyl ring, potentially reducing the need for iterative metabolic optimization. This is particularly relevant for in vivo pharmacology studies where the unsubstituted phenyl analog (CAS 16078-71-0) would be expected to undergo rapid oxidative clearance [4].

Regiospecific SAR Exploration: Profiling Meta-vs-Para CF3 Positional Isomer Effects on Target Binding

The distinct electronic and steric profile of the meta-CF3 substitution pattern, validated in the USP7 inhibitor SAR study as activity-enabling, makes CAS 1955553-74-8 an essential comparator for systematic regioisomer profiling [1]. Laboratories conducting structure-activity relationship studies on kinase, protease, or GPCR targets can use this compound alongside the para-CF3 isomer (CAS 187998-54-5) to probe the positional dependence of target engagement, a key parameter for intellectual property positioning and lead optimization [5].

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